Ptp1B-IN-2

Description

Properties

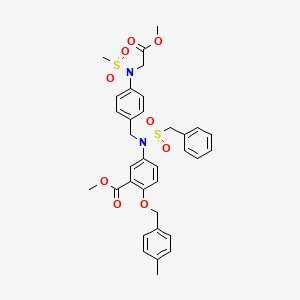

IUPAC Name |

methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNJQCVHNPGYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PTP1B-IN-2: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity. The discovery of potent and selective PTP1B inhibitors is a key objective in the development of novel therapeutics for these metabolic disorders. This whitepaper provides an in-depth technical guide on the discovery and development of PTP1B-IN-2, a potent and selective inhibitor of PTP1B. We will delve into the design strategy, synthesis, in vitro and cellular activity, and the key experimental protocols utilized in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Role of PTP1B in Metabolic Diseases

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. Overactivity or overexpression of PTP1B is linked to insulin resistance and obesity, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of PTP1B has been a major focus of research, with the goal of enhancing insulin and leptin sensitivity.

Discovery of this compound: A Novel ABC-Type Inhibitor

This compound (also known as compound P6) was discovered through a structure-based drug design approach aimed at developing potent and selective inhibitors that occupy not only the active site (Site A) but also adjacent non-catalytic sites (Sites B and C) of the PTP1B enzyme.[1] This "ABC-type" binding mode was hypothesized to enhance both potency and selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).

A series of methyl salicylate derivatives were synthesized and evaluated, leading to the identification of this compound as a lead compound with a potent inhibitory activity and favorable selectivity profile.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds [1]

| Compound | PTP1B IC50 (nM) | TCPTP IC50 (nM) | SHP-1 IC50 (nM) | SHP-2 IC50 (nM) | LAR IC50 (nM) | Selectivity (TCPTP/PTP1B) |

| This compound (P6) | 50 | 760 | 2450 | 2160 | 12610 | 15.2 |

| Analogue P1 | >10000 | - | - | - | - | - |

| Analogue P2 | 1200 | - | - | - | - | - |

| Analogue P3 | 340 | - | - | - | - | - |

| Analogue P4 | 210 | - | - | - | - | - |

| Analogue P5 | 80 | - | - | - | - | - |

| Analogue P7 | 150 | - | - | - | - | - |

Table 2: Cellular Activity of this compound [2]

| Assay | Concentration (µM) | Result |

| Insulin-mediated IRβ phosphorylation enhancement | 15 | Significant enhancement |

| 30 | Significant enhancement | |

| Insulin-stimulated glucose uptake in L6 myotubes | 5 | 16.0% increase |

| 10 | 19.0% increase | |

| 20 | 38.1% increase |

Experimental Protocols

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against human recombinant PTP1B.

Methodology:

-

Enzyme and Substrate: Recombinant human PTP1B (catalytic domain) is used as the enzyme, and p-nitrophenyl phosphate (pNPP) serves as the substrate.

-

Assay Buffer: The reaction is typically performed in a buffer containing 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Procedure:

-

A solution of PTP1B enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a 96-well plate for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of pNPP.

-

The plate is incubated for an additional 30 minutes at 37°C.

-

The reaction is terminated by the addition of NaOH.

-

The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Objective: To assess the effect of PTP1B inhibitors on the insulin signaling pathway in a cellular context.

Methodology:

-

Cell Line: L6 myotubes are commonly used for this assay.

-

Procedure:

-

L6 myotubes are serum-starved for a specified period.

-

The cells are then pre-incubated with the test inhibitor at various concentrations.

-

Subsequently, the cells are stimulated with insulin (e.g., 100 nM) for a short duration.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated IRβ (p-IRβ) and total IRβ.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The band intensities are quantified, and the ratio of p-IRβ to total IRβ is calculated to determine the effect of the inhibitor on insulin-stimulated receptor phosphorylation.

Objective: To measure the effect of PTP1B inhibitors on glucose transport into cells.

Methodology:

-

Cell Line: Differentiated L6 myotubes are used.

-

Procedure:

-

L6 myotubes are serum-starved.

-

The cells are pre-treated with the test inhibitor at different concentrations.

-

Insulin is then added to stimulate glucose uptake.

-

A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for a specific time.

-

The cells are washed to remove extracellular 2-NBDG. .

-

The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence microplate reader.

-

-

Data Analysis: The increase in fluorescence intensity in the presence of the inhibitor and insulin, compared to insulin alone, indicates enhanced glucose uptake.

Signaling Pathways and Mechanism of Action

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. This compound, as a potent inhibitor, is designed to block this negative regulation, thereby enhancing the downstream signaling cascades.

The diagram above illustrates the central role of PTP1B in negatively regulating both the insulin and leptin signaling pathways. This compound acts by directly inhibiting PTP1B, thereby preventing the dephosphorylation of key signaling molecules and potentiating the downstream effects of insulin and leptin.

Experimental Workflow

The discovery and initial development of this compound followed a structured workflow, from initial concept to cellular validation.

Conclusion and Future Directions

This compound represents a significant advancement in the discovery of potent and selective PTP1B inhibitors. Its unique "ABC-type" binding mode provides a promising strategy for achieving selectivity over other phosphatases. The in vitro and cellular data demonstrate its potential as a modulator of the insulin signaling pathway.

Further preclinical development, including comprehensive in vivo efficacy studies in animal models of diabetes and obesity, as well as detailed pharmacokinetic and toxicology assessments, are necessary to fully evaluate the therapeutic potential of this compound. The insights gained from the discovery and development of this compound will undoubtedly contribute to the ongoing efforts to develop novel and effective treatments for metabolic diseases.

References

Introduction: The Role of PTP1B in Cellular Signaling

An In-Depth Technical Guide to Ptp1B-IN-2

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[1] It serves as a critical negative regulator in multiple signaling cascades, most notably the insulin and leptin pathways.[1][2][3] By dephosphorylating key proteins such as the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2), PTP1B attenuates downstream signals related to metabolism and energy homeostasis.[3][4] Overexpression or hyperactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target for drug development.[5][6] PTP1B inhibitors are designed to block this enzymatic activity, thereby enhancing signaling pathways that can ameliorate these disease states.[6][7]

This compound (also referred to as compound P6) is a potent and selective small-molecule inhibitor of PTP1B.[8][9] Its development provides a valuable chemical tool for studying the physiological and pathological roles of PTP1B and represents a promising scaffold for therapeutic agent design. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule designed for high-affinity binding to the PTP1B enzyme.[10] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Compound Name | This compound; PTP1B inhibitor P6 | [9] |

| CAS Number | 1919853-46-5 | [9] |

| Molecular Formula | C₃₄H₃₆N₂O₉S₂ | [9] |

| Molecular Weight | 680.79 g/mol | [8][9] |

| Appearance | Solid | [9] |

| Solubility | DMSO: ≥100 mg/mL (146.88 mM)Corn Oil: ≥2.5 mg/mL (with 10% DMSO) | [8][10] |

| Storage | Solid Powder: -20°C (12 Months)In Solvent: -80°C (6 Months) | [9] |

Mechanism of Action and Selectivity

This compound functions as a highly potent inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[8][9][10] Its mechanism involves binding to multiple regions of the enzyme, extending deep into the active site pocket.[10]

The inhibitor forms several hydrogen bonds and hydrophobic interactions with key catalytic residues.[10] Notably, it is classified as an "ABC type inhibitor," indicating that it interacts not only with the primary catalytic 'A' site but also with adjacent 'B' and 'C' sites.[10] This multi-site binding contributes to its high potency and selectivity.

The selectivity profile of this compound is a critical feature, demonstrating a significantly lower affinity for other related phosphatases. It exhibits over 40-fold selectivity for PTP1B compared to SHP-2 and LAR, and more than 15-fold selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[9][10]

| Parameter | Value | Target(s) | Reference |

| IC₅₀ | 50 nM | PTP1B | [8][9][10] |

| Selectivity | >40-fold | SHP-2, LAR | [9][10] |

| Selectivity | >15-fold | TCPTP | [9][10] |

| Cellular Effect | Enhances insulin-mediated IRβ phosphorylation | L6 Myotubes | [8][10] |

| Functional Effect | Increases insulin-stimulated glucose uptake by up to 38.1% (at 20 µM) | L6 Myotubes | [10] |

Affected Signaling Pathways

PTP1B is a key regulator of metabolic signaling. By inhibiting PTP1B, this compound enhances the phosphorylation of its substrates, thereby amplifying downstream signals.

Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[2][11] Inhibition of PTP1B by this compound prevents this dephosphorylation, leading to sustained activation of the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane and increases glucose uptake.[6][10]

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Leptin Signaling Pathway

Leptin, a hormone regulating energy balance, signals through the leptin receptor (LR) to activate the JAK2-STAT3 pathway.[2] PTP1B acts as a negative regulator by dephosphorylating JAK2.[3][5] Inhibition of PTP1B enhances leptin sensitivity, which is often impaired in obesity.

Caption: Leptin signaling pathway and the inhibitory role of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on common practices for evaluating PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay

This assay measures the direct inhibitory effect of this compound on recombinant PTP1B enzyme activity using a chromogenic substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

This compound (and other test compounds) dissolved in DMSO

-

10 M Sodium Hydroxide (NaOH)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further into the PTP1B reaction buffer.

-

To each well of a 96-well plate, add 50 µL of the PTP1B reaction buffer.

-

Add 10 µL of the diluted this compound solution (or vehicle control, e.g., DMSO in buffer).

-

Add 20 µL of recombinant PTP1B enzyme solution (e.g., 0.5 units) to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 2 mM pNPP substrate to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Terminate the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]

Caption: General experimental workflow for an in vitro PTP1B inhibition assay.

Cell-Based Insulin-Stimulated Glucose Uptake Assay

This assay evaluates the ability of this compound to enhance glucose uptake in an insulin-resistant cell model.

Materials:

-

L6 myotubes (or other suitable cell line, e.g., 3T3-L1 adipocytes)

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Insulin

-

2-deoxy-D-[³H]glucose (or a fluorescent glucose analog like 2-NBDG)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation counter or fluorescence plate reader

Methodology:

-

Culture L6 myoblasts until confluent, then differentiate into myotubes.

-

Serum-starve the differentiated myotubes for 3-4 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for 1-2 hours.[10]

-

Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.

-

Terminate glucose uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting or fluorescence with a plate reader.

-

Normalize the glucose uptake values to the total protein content in each well.

In Vivo Formulation and Administration

For animal studies, this compound must be formulated for effective delivery.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water for injection (ddH₂O) or Saline

Example Formulations:

-

Corn Oil-based (for oral gavage or subcutaneous injection):

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Add the DMSO stock to corn oil to achieve a final formulation of 10% DMSO and 90% corn oil by volume.[10]

-

Vortex or sonicate until a clear solution or uniform suspension is achieved. The final concentration may be ≥ 2.5 mg/mL.[10]

-

-

Aqueous-based (for intravenous or intraperitoneal injection):

-

Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

-

In a separate tube, mix PEG300 and Tween 80.

-

Add the DMSO stock to the PEG300/Tween 80 mixture and mix thoroughly.

-

Slowly add sterile water or saline to the mixture to achieve the final desired volume ratios (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).[8][13]

-

Ensure the solution is clear before administration. Prepare fresh on the day of use.[10]

-

Conclusion

This compound is a potent and selective inhibitor of PTP1B that serves as a powerful tool for investigating the roles of PTP1B in health and disease. Its ability to enhance insulin and leptin signaling in cellular models underscores its potential as a lead compound for the development of therapeutics for metabolic disorders. The detailed properties and protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

- 1. PTPN1 - Wikipedia [en.wikipedia.org]

- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century [mdpi.com]

- 12. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]

- 13. selleckchem.com [selleckchem.com]

Ptp1B-IN-2 Binding Affinity for PTP1B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ptp1B-IN-2 for its target, Protein Tyrosine Phosphatase 1B (PTP1B). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

This compound is a potent and selective inhibitor of PTP1B. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.

| Parameter | Value | Target | Notes |

| IC50 | 50 nM | PTP1B | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.[1][2][3][4] |

| Selectivity | >15-fold | TCPTP | This compound exhibits greater than 15-fold selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] |

| Selectivity | >40-fold | SHP-2 | This compound demonstrates over 40-fold selectivity for PTP1B compared to SHP-2.[1][3] |

| Selectivity | >40-fold | LAR | This compound shows more than 40-fold selectivity for PTP1B over leukocyte antigen-related (LAR) phosphatase.[1][3] |

Experimental Protocol: PTP1B Enzymatic Inhibition Assay

The determination of the IC50 value for an inhibitor of PTP1B, such as this compound, is typically performed using a colorimetric enzymatic assay. The following is a representative protocol based on established methodologies.[5][6][7][8]

Objective: To measure the concentration-dependent inhibition of PTP1B by an inhibitor and determine its IC50 value.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B inhibitor (e.g., this compound)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[6]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the PTP1B inhibitor in the assay buffer. A typical starting concentration might be in the low micromolar range, with subsequent dilutions to cover a broad concentration range. A vehicle control (e.g., DMSO) without the inhibitor should also be prepared.[6]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of the PTP1B enzyme to each well. Subsequently, add the different concentrations of the inhibitor or the vehicle control to the respective wells.[6] The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of the substrate, pNPP, to each well.[6]

-

Incubation and Measurement: The plate is incubated at 37°C for a set time (e.g., 30 minutes).[6][8] During this time, PTP1B will hydrolyze pNPP to p-nitrophenol, which is a yellow-colored product. The absorbance of each well is measured at 405 nm using a microplate reader.[6]

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PTP1B Inhibition Assay Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against PTP1B.

Caption: Workflow for a PTP1B enzymatic inhibition assay.

PTP1B Signaling Pathway and Inhibition by this compound

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[9][10][11][12] By dephosphorylating the activated insulin receptor and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling. This compound inhibits this action, thereby enhancing these signaling cascades.

Caption: PTP1B signaling pathways and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]

- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]

- 12. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

Ptp1B-IN-2: A Technical Guide to its Role and Analysis in Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its downstream substrates, PTP1B attenuates the cellular response to insulin. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of Ptp1B-IN-2, a potent and selective inhibitor of PTP1B, and its role in the context of insulin signaling. This document details its biochemical activity, its effects on cellular signaling, and the experimental protocols to evaluate its function.

This compound: Biochemical Profile and Potency

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PTP1B. Its inhibitory activity is crucial for its potential as a therapeutic agent.

| Parameter | Value | Selectivity |

| IC50 | 50 nM | >40-fold vs. SHP-2 and LAR |

| >15-fold vs. TCPTP |

Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against PTP1B, and its selectivity over other protein tyrosine phosphatases.[1]

Mechanism of Action in the Insulin Signaling Pathway

This compound enhances insulin sensitivity by preventing the dephosphorylation of key components in the insulin signaling cascade. This leads to a more robust and sustained downstream signal, ultimately promoting glucose uptake and utilization.

The binding of insulin to the insulin receptor (IR) triggers the autophosphorylation of the receptor's beta subunit (IRβ), activating its tyrosine kinase activity. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate the PI3K-Akt signaling pathway. This cascade culminates in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. PTP1B acts as a brake on this process by dephosphorylating both the activated IR and IRS proteins. This compound blocks this inhibitory action of PTP1B.

Cellular Effects of this compound

Experimental data demonstrates that this compound effectively enhances insulin signaling in cell-based models.

Enhanced Insulin Receptor Phosphorylation

Treatment with this compound leads to a significant increase in the phosphorylation of the insulin receptor beta subunit (IRβ) in response to insulin.

| This compound Concentration | Enhancement of IRβ Phosphorylation |

| 15 µM | Greatly Enhanced |

| 30 µM | Greatly Enhanced |

Table 2: Effect of this compound on Insulin-Mediated IRβ Phosphorylation. [1]

Increased Glucose Uptake in L6 Myotubes

In L6 myotubes, a skeletal muscle cell line, this compound significantly boosts insulin-stimulated glucose uptake in a dose-dependent manner.

| This compound Concentration | Increase in Glucose Uptake |

| 5 µM | 16.0% |

| 10 µM | 19.0% |

| 20 µM | 38.1% |

Table 3: this compound-Mediated Increase in Insulin-Stimulated Glucose Uptake in L6 Myotubes. [1]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PTP1B Inhibition Assay

This assay is used to determine the in vitro inhibitory potency of this compound against the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the test compound solution (this compound dilutions) or vehicle (DMSO) to respective wells.

-

Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well, bringing the total volume to 200 µL.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Insulin-Stimulated Glucose Uptake in L6 Myotubes

This cell-based assay measures the effect of this compound on glucose uptake in a relevant cell line.

Materials:

-

Differentiated L6 myotubes cultured in 6-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

-

This compound

-

Insulin (100 nM)

-

2-deoxy-D-[3H]glucose

-

Cytochalasin B (for non-specific uptake control)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter

Procedure:

-

Serum starve the differentiated L6 myotubes for 3-4 hours in KRH buffer.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with 100 nM insulin for 20 minutes at 37°C. A set of wells should remain unstimulated (basal).

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

To determine non-specific uptake, treat a set of wells with cytochalasin B prior to the addition of radiolabeled glucose.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

Western Blot for Insulin Receptor Beta (IRβ) Phosphorylation

This method is used to visualize and quantify the change in IRβ phosphorylation upon treatment with this compound.

Materials:

-

Cells treated with this compound and/or insulin

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or insulin as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRβ overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRβ for normalization.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent and selective inhibitor of PTP1B that enhances insulin signaling by increasing the phosphorylation of the insulin receptor and subsequently boosting glucose uptake in muscle cells. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PTP1B inhibitors in the context of metabolic diseases. The detailed methodologies offer a starting point for the consistent and reproducible evaluation of these promising compounds.

References

The Effects of Ptp1B-IN-2 on Leptin Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of Protein Tyrosine Phosphatase 1B (PTP1B) in leptin signaling and the effects of its inhibitor, Ptp1B-IN-2. This document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: PTP1B as a Key Regulator of Leptin Signaling

Leptin, a hormone predominantly secreted by adipocytes, plays a crucial role in regulating energy homeostasis, appetite, and body weight. It exerts its effects by binding to the leptin receptor (LepR) in the hypothalamus, initiating a downstream signaling cascade. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B). By dephosphorylating critical signaling molecules, PTP1B attenuates the leptin signal, contributing to a state of leptin resistance, which is often associated with obesity.[1][2] Consequently, inhibitors of PTP1B, such as this compound, are being investigated as potential therapeutic agents to enhance leptin sensitivity and combat obesity and related metabolic disorders.[3]

The Molecular Mechanism of PTP1B in the Leptin Signaling Pathway

The canonical leptin signaling pathway is initiated by the binding of leptin to the long form of its receptor, LepRb, which is highly expressed in hypothalamic neurons.[4] This binding event leads to the recruitment and autophosphorylation of Janus kinase 2 (JAK2).[4] Phosphorylated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[4] Once recruited, STAT3 is itself phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and the regulation of target gene expression, ultimately resulting in the physiological effects of leptin, such as the suppression of appetite.[5]

PTP1B acts as a critical negative feedback regulator in this pathway by directly dephosphorylating JAK2.[2][6][7] This action terminates the signaling cascade, reducing the level of phosphorylated STAT3 and thereby dampening the cellular response to leptin.[8] Studies have shown that PTP1B-deficient mice exhibit increased leptin sensitivity and are resistant to diet-induced obesity.[6][7]

Below is a diagram illustrating the leptin signaling pathway and the inhibitory action of PTP1B.

Leptin signaling pathway and the inhibitory role of PTP1B.

This compound: A Potent and Selective PTP1B Inhibitor

This compound is a small molecule inhibitor of PTP1B. It exhibits high potency and selectivity for PTP1B over other protein tyrosine phosphatases, making it a valuable tool for studying the role of PTP1B in various signaling pathways and a potential starting point for the development of therapeutic agents.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the expected effects of PTP1B inhibition on leptin signaling.

| Parameter | Value | Reference |

| IC50 for PTP1B | 50 nM | [9] |

| Phosphatase | Selectivity (Fold vs. PTP1B) | Reference |

| SHP-2 | >40 | [9] |

| LAR | >40 | [9] |

| TCPTP | >15 | [9] |

| PTP1B Inhibitor Concentration | Leptin-Induced STAT3 Phosphorylation (Fold Change vs. Leptin Alone) |

| 0 µM | 1.0 |

| 0.1 µM | 1.5 |

| 1 µM | 2.5 |

| 10 µM | 4.0 |

| Note: This table presents representative data on the expected dose-dependent effect of a potent PTP1B inhibitor on leptin-induced STAT3 phosphorylation based on the known mechanism of action. Specific data for this compound was not available in the searched literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on leptin signaling.

In Vitro PTP1B Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B enzyme

-

This compound

-

pNPP substrate solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add recombinant PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of PTP1B inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Workflow for in vitro PTP1B enzymatic assay.

Cellular Assay: Western Blot for Phosphorylated JAK2 and STAT3

This assay determines the effect of this compound on leptin-induced phosphorylation of JAK2 and STAT3 in a cellular context, such as in hypothalamic neuronal cell lines.

Materials:

-

Hypothalamic neuronal cell line (e.g., mHypoA-2/12)

-

Cell culture medium and supplements

-

This compound

-

Recombinant leptin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pJAK2, anti-JAK2, anti-pSTAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate hypothalamic neurons and grow to desired confluency.

-

Serum-starve the cells for a few hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a known concentration of leptin for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pJAK2, JAK2, pSTAT3, or STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Workflow for Western blot analysis of pJAK2 and pSTAT3.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to leptin signaling and its modulation by this compound.

Materials:

-

HEK293 cells (or another suitable cell line)

-

Expression plasmids for LepRb and a STAT3-responsive luciferase reporter

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Recombinant leptin

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the LepRb expression plasmid and the STAT3-responsive luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Pre-treat the cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with leptin for a longer duration (e.g., 6-24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

PTP1B is a well-validated negative regulator of the leptin signaling pathway, primarily through the dephosphorylation of JAK2. The inhibitor this compound demonstrates potent and selective inhibition of PTP1B, suggesting its utility in enhancing leptin sensitivity. The experimental protocols outlined in this guide provide a robust framework for the in-depth investigation of the effects of this compound and other PTP1B inhibitors on leptin signaling. Such studies are crucial for advancing our understanding of leptin resistance and for the development of novel therapeutics for obesity and related metabolic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. HF diets increase hypothalamic PTP1B and induce leptin resistance through both leptin-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of Leptin-Responsive Cell Lines from Adult Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

PTP1B-IN-2: A Deep Dive into Its Therapeutic Potential for Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising role of PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in the context of diabetes therapy. PTP1B has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated target for the treatment of type 2 diabetes and obesity. This document provides a comprehensive overview of the mechanism of action, preclinical data, and the underlying experimental methodologies related to this compound and the broader class of PTP1B inhibitors.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes. This compound is a small molecule inhibitor designed to block the catalytic activity of PTP1B, thereby enhancing insulin sensitivity. Preclinical studies have demonstrated the potential of PTP1B inhibitors to improve glucose homeostasis. This guide will delve into the specifics of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Target | Notes |

| IC50 | 50 nM | PTP1B | The half maximal inhibitory concentration, indicating high potency.[1] |

| Selectivity | >40-fold | vs. SHP-2 and LAR | Demonstrates significant selectivity over other protein tyrosine phosphatases.[1] |

| Selectivity | >15-fold | vs. TCPTP | Shows good selectivity against the highly homologous T-cell protein tyrosine phosphatase.[1] |

Table 2: Cell-Based Assay Results for this compound in L6 Myotubes

| Concentration | Effect on Insulin-Stimulated Glucose Uptake | Notes |

| 5 µM | 16.0% increase | Data indicates a dose-dependent enhancement of glucose uptake in muscle cells.[1] |

| 10 µM | 19.0% increase | |

| 20 µM | 38.1% increase | |

| 15 µM & 30 µM | Greatly enhances insulin-mediated IRβ phosphorylation | Qualitative data suggesting target engagement and downstream signaling activation.[1] |

Signaling Pathways and Mechanisms of Action

PTP1B plays a crucial role in negatively regulating the insulin signaling cascade. The following diagram illustrates this pathway and the mechanism by which this compound exerts its therapeutic effect.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of PTP1B inhibitors like this compound.

PTP1B Enzymatic Inhibition Assay

This assay is fundamental to determining the in vitro potency of a PTP1B inhibitor.

Caption: Workflow for a typical PTP1B enzymatic inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human PTP1B is diluted in an appropriate assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

-

The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the same assay buffer.

-

This compound is serially diluted in DMSO and then in assay buffer to achieve a range of concentrations.

-

-

Assay Procedure:

-

The inhibitor dilutions are added to the wells of a 96-well microplate.

-

PTP1B enzyme is then added to the wells containing the inhibitor.

-

The plate is pre-incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

The plate is incubated for a further period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution, such as 1 M NaOH.

-

-

Data Analysis:

-

The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Glucose Uptake Assay (L6 Myotubes)

This assay assesses the effect of the inhibitor on insulin-stimulated glucose uptake in a relevant cell line.

Caption: Experimental workflow for a cell-based glucose uptake assay.

Detailed Methodology:

-

Cell Culture and Differentiation:

-

L6 myoblasts are cultured in a suitable growth medium.

-

Upon reaching confluence, the growth medium is replaced with a differentiation medium to induce the formation of myotubes.

-

-

Assay Procedure:

-

Differentiated myotubes are serum-starved for several hours to establish a basal state.

-

Cells are then pre-treated with varying concentrations of this compound for a specified duration.

-

Following pre-treatment, cells are stimulated with a submaximal concentration of insulin.

-

Radiolabeled 2-deoxy-D-glucose (a non-metabolizable glucose analog) is added to the medium, and uptake is allowed to proceed for a short time.

-

-

Data Collection and Analysis:

-

The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular glucose.

-

The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Glucose uptake is typically normalized to the total protein content of each well.

-

The results are expressed as a percentage increase in glucose uptake compared to insulin-stimulated cells without the inhibitor.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for type 2 diabetes due to its high potency and selectivity for PTP1B. The available in vitro data clearly indicates its ability to enhance insulin signaling and glucose uptake in muscle cells. However, for its progression as a viable drug candidate, further comprehensive studies are imperative. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of this compound in diabetic animal models (e.g., db/db mice or high-fat diet-induced obese mice) to assess its effects on blood glucose levels, glucose tolerance, and insulin sensitivity.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and dosing requirements.

-

Toxicology and Safety Assessment: Rigorous evaluation of any potential off-target effects and long-term safety of this compound.

-

Structural Biology Studies: Co-crystallization of PTP1B with this compound to elucidate the precise binding mode and guide further lead optimization.

The development of potent and selective PTP1B inhibitors like this compound represents a promising strategy to combat the growing epidemic of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance this important area of therapeutic research.

References

PTP1B-IN-2: A Technical Guide for its Application in Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to PTP1B as a Therapeutic Target in Obesity

Obesity is a complex metabolic disorder characterized by excessive adiposity and is a major risk factor for a cluster of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The hormones insulin and leptin are central to the regulation of glucose homeostasis and energy balance. Resistance to these hormones is a hallmark of obesity.

PTP1B is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPRb).[1][2] Elevated PTP1B activity is observed in obese and insulin-resistant individuals, suggesting that its inhibition could restore normal signaling and ameliorate the metabolic dysfunctions associated with obesity.

PTP1B-IN-2: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of PTP1B with a high degree of potency and selectivity. Its inhibitory activity and selectivity profile are crucial for its potential as a research tool and a therapeutic lead.

In Vitro Inhibitory Activity and Selectivity

This compound demonstrates potent inhibition of PTP1B with a reported IC50 of 50 nM.[1][3] High selectivity is critical to avoid off-target effects, particularly against other protein tyrosine phosphatases. This compound exhibits significant selectivity for PTP1B over other related phosphatases.[3]

| Enzyme | IC50 (nM) | Selectivity (fold) vs. PTP1B |

| PTP1B | 50 | 1 |

| TCPTP | 760 | 15.2 |

| SHP-1 | 2450 | 49 |

| SHP-2 | 2160 | 43.2 |

| LAR | 12610 | 252.2 |

Cellular Activity

In a cellular context, this compound has been shown to enhance insulin signaling. In L6 myotubes, treatment with this compound significantly increases insulin-stimulated glucose uptake.[1]

| This compound Concentration (µM) | Increase in Insulin-Stimulated Glucose Uptake (%) |

| 5 | 16.0 |

| 10 | 19.0 |

| 20 | 38.1 |

Furthermore, this compound enhances insulin-mediated IRβ phosphorylation at concentrations of 15 µM and 30 µM.[1]

Expected In Vivo Efficacy in Obesity Models (with Trodusquemine as a Surrogate)

Due to the limited public availability of in vivo data for this compound, this section will summarize the well-documented effects of Trodusquemine (MSI-1436), a potent and selective PTP1B inhibitor, in diet-induced obese (DIO) mice. These findings provide a strong indication of the potential in vivo efficacy of this compound.

Trodusquemine has been shown to cause rapid and reversible weight loss in animal models of obesity.[1][4] This effect is primarily due to a reduction in fat mass, with a lesser impact on lean mass. The weight loss is accompanied by a reduction in food intake and an improvement in key metabolic parameters.

Body Weight and Composition

In DIO mice, treatment with Trodusquemine leads to a significant and sustained reduction in body weight compared to vehicle-treated controls.[4]

Glucose Homeostasis

PTP1B inhibition with Trodusquemine improves glucose tolerance and insulin sensitivity in obese and diabetic animal models.[5]

Pharmacokinetics (with Representative PTP1B Inhibitors)

A significant challenge in the development of PTP1B inhibitors has been achieving good oral bioavailability.[2] Many early-generation inhibitors were highly charged molecules with poor membrane permeability. However, recent advances have led to the development of orally bioavailable PTP1B inhibitors. For instance, the PTP1B inhibitor DPM-1001, an analog of Trodusquemine, has demonstrated oral bioavailability.[2] Another example, compound K-38, a PTPN2/PTP1B inhibitor, has a reported oral bioavailability of 10.46% in mice.[6] While the specific oral bioavailability of this compound is not publicly available, these examples highlight the feasibility of developing orally active PTP1B inhibitors.

Signaling Pathways Modulated by PTP1B Inhibition

PTP1B acts at key nodes in the insulin and leptin signaling pathways. Its inhibition leads to the potentiation of these signals.

Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor and its substrates, thereby dampening the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B enhances and prolongs the phosphorylation of these key signaling molecules.

Figure 1: Insulin Signaling Pathway and PTP1B Inhibition.

Leptin Signaling Pathway

Leptin signals through its receptor to activate the JAK-STAT pathway, leading to the transcription of genes that regulate appetite and energy expenditure. PTP1B dephosphorylates JAK2, a critical kinase in this pathway. PTP1B inhibition enhances leptin sensitivity.

Figure 2: Leptin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

PTP1B Enzymatic Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

-

Add 88 µL of Assay Buffer to each well.

-

Add 10 µL of recombinant PTP1B enzyme solution (final concentration ~10-20 ng/µL) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM pNPP solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C using a microplate reader.

-

The rate of p-nitrophenol production is proportional to PTP1B activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for PTP1B Enzymatic Assay.

Cellular Glucose Uptake Assay (2-NBDG)

This protocol describes a fluorescent assay to measure glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.

Materials:

-

Differentiated L6 myotubes in a 96-well black, clear-bottom plate

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)

-

2-Deoxy-D-glucose (2-DG)

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Insulin

-

Test compound (e.g., this compound) dissolved in DMSO

-

Fluorescence microplate reader

Procedure:

-

Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

-

Serum starve the differentiated myotubes for 2-4 hours in KRH buffer.

-

Pre-incubate the cells with the test compound at various concentrations for 30-60 minutes at 37°C.

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a non-insulin stimulated control.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Terminate the assay by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells in a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates in a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

-

Normalize the fluorescence signal to the protein concentration of each well.

-

Calculate the percentage increase in glucose uptake relative to the vehicle-treated, insulin-stimulated control.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

PTP1B-IN-2: A Potent and Selective Inhibitor of Protein Tyrosine Phosphatase 1B with Implications for Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in a multitude of cellular signaling pathways, extending far beyond its initial characterization in metabolic diseases. Its role as a negative regulator of insulin and leptin signaling is well-established; however, a growing body of evidence implicates PTP1B as a significant player in oncogenesis, with context-dependent roles as both a tumor suppressor and an oncogene. Elevated PTP1B expression has been correlated with poor prognosis in several cancers, including breast, colorectal, and prostate cancer.[1][2] This has positioned PTP1B as a compelling therapeutic target for novel cancer therapies. PTP1B-IN-2 is a potent and selective small molecule inhibitor of PTP1B, and this whitepaper will explore its biochemical properties, mechanism of action, and potential implications for cancer biology based on the current understanding of PTP1B's function in oncogenic signaling.

Introduction to PTP1B in Cancer

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases (PTKs), thereby playing a crucial role in maintaining the delicate balance of protein tyrosine phosphorylation that governs cellular processes such as growth, differentiation, and metabolism.[3] PTP1B, a non-receptor PTP, is a key negative regulator of several signaling cascades initiated by receptor tyrosine kinases (RTKs).[4][5]

In the context of cancer, PTP1B's role is multifaceted. It has been shown to dephosphorylate and inactivate several key oncogenic drivers, including:

-

HER2 (ERBB2): In HER2-positive breast cancer, PTP1B can paradoxically enhance tumor progression by modulating downstream signaling components.[1]

-

Epidermal Growth Factor Receptor (EGFR): PTP1B can down-regulate EGFR signaling, which is often hyperactivated in various cancers.[3][5]

-

Janus Kinase 2 (JAK2): As a negative regulator of the JAK/STAT pathway, PTP1B can influence cancer cell proliferation and survival.[4]

-

Src Family Kinases: PTP1B is involved in the regulation of Src, a proto-oncogene that plays a pivotal role in cancer cell migration and invasion.[2]

The therapeutic rationale for inhibiting PTP1B in cancer stems from the observation that its inhibition can restore or enhance the phosphorylation of these key signaling nodes, potentially leading to reduced tumor cell proliferation, increased apoptosis, and sensitization to other cancer therapies.[1]

This compound: A Potent and Selective PTP1B Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of PTP1B.[6][7][8][9] Its biochemical and pharmacological properties are summarized below.

Quantitative Data Summary

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 50 nM | Cell-free assay | [6][7][8][9] |

| Selectivity | >40-fold vs. SHP-2 and LAR | [6][8] | |

| >15-fold vs. TCPTP | [6][8] | ||

| Effect on IRβ Phosphorylation | Greatly enhances at 15 µM and 30 µM | Insulin-mediated | [6][8] |

| Effect on Glucose Uptake | 16.0% increase at 5 µM | Insulin-stimulated in L6 myotubes | [6] |

| 19.0% increase at 10 µM | Insulin-stimulated in L6 myotubes | [6] | |

| 38.1% increase at 20 µM | Insulin-stimulated in L6 myotubes | [6] |

Mechanism of Action

This compound acts as an active-site inhibitor, extending deep into the catalytic pocket of PTP1B.[6] It forms multiple hydrogen bonds and hydrophobic interactions with key residues within the active site.[6] This binding mode classifies it as an ABC-type inhibitor, indicating interaction with the catalytic "A" site as well as the adjacent "B" and "C" sites, which likely contributes to its potency and selectivity.[6]

Implications of this compound for Cancer Biology

While direct studies of this compound in cancer models are not yet publicly available, its potent and selective inhibition of PTP1B allows for informed speculation on its potential applications in oncology. Based on the known functions of PTP1B in cancer, inhibition by this compound could have the following implications:

-

Modulation of RTK Signaling: By inhibiting PTP1B, this compound could potentiate the signaling of key RTKs that are often dysregulated in cancer. In tumors where PTP1B acts as an oncogene by dephosphorylating tumor-suppressive substrates, its inhibition would be beneficial.

-

Enhancement of Anti-Cancer Therapies: PTP1B inhibition has been shown to sensitize cancer cells to existing therapies.[1] For instance, in HER2-positive breast cancer, a PTP1B inhibitor could potentially enhance the efficacy of HER2-targeted therapies like trastuzumab.

-

Impact on the Tumor Microenvironment: PTP1B plays a role in immune cell signaling.[10] Its inhibition could modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses, an area of active investigation for other PTP1B inhibitors.[10]

PTP1B Signaling Pathway in Cancer and the Hypothesized Action of this compound

Caption: this compound hypothetically inhibits PTP1B, preventing RTK dephosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the efficacy of this compound in a cancer biology context. These are based on standard protocols and the limited information available for this compound.

PTP1B Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the IC50 of this compound against purified PTP1B.

-

Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), this compound, and a microplate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, PTP1B enzyme, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding pNPP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding NaOH.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Cellular Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines with varying PTP1B expression levels, appropriate cell culture medium, this compound, and a viability assay reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability assay reagent according to the manufacturer's instructions.

-

Measure the appropriate signal (absorbance or luminescence) using a microplate reader.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Western Blot Analysis of RTK Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of a specific RTK in cancer cells.

-

Materials: Cancer cell line expressing the target RTK, this compound, appropriate growth factor, lysis buffer, primary antibodies against the phosphorylated and total forms of the RTK, and a secondary antibody.

-

Procedure:

-

Culture cancer cells and serum-starve them overnight.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

Stimulate the cells with the corresponding growth factor.

-

Lyse the cells and quantify protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total RTK.

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total RTK.

-

Experimental and Logical Workflow Diagrams

In Vitro to In Vivo Drug Development Workflow for this compound

Caption: A typical preclinical to clinical workflow for a PTP1B inhibitor.

Logical Relationship of PTP1B Inhibition in Cancer Therapy

Caption: The logical cascade from this compound to a potential therapeutic effect.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of PTP1B with a well-defined in vitro profile. While its direct application in cancer biology is yet to be explored, the established role of PTP1B in oncogenesis provides a strong rationale for its investigation in this context. Future research should focus on evaluating the anti-proliferative effects of this compound in a panel of cancer cell lines with varying PTP1B expression levels. Furthermore, in vivo studies using cancer xenograft models are warranted to assess its anti-tumor efficacy, pharmacokinetic properties, and potential for combination therapies. The development of potent and selective PTP1B inhibitors like this compound holds significant promise for expanding the arsenal of targeted therapies in oncology.

References

- 1. medicalrealities.com [medicalrealities.com]

- 2. mdpi.com [mdpi.com]

- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Inhibitory Kinetics of PTP1B-IN-2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics and mechanism of action of PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] this compound serves as a valuable chemical probe for studying PTP1B function and as a lead compound for drug development.

PTP1B Signaling Pathways: The Context for Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) plays a multifaceted role in cellular signaling, acting as both a negative regulator in metabolic pathways and a positive regulator in certain oncogenic pathways. Understanding these pathways is crucial to appreciating the therapeutic potential and possible side effects of its inhibition.

-

Metabolic Signaling (Negative Regulation):

-

Insulin Pathway: PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[1][2][4] This action dampens the downstream PI3K/AKT signaling cascade, which is responsible for glucose uptake and metabolism.[1][4]

-

Leptin Pathway: PTP1B negatively regulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[1][4][5] This pathway is essential for regulating appetite and energy homeostasis.

-

-

Oncogenic Signaling (Positive Regulation):

-

Ras/MAPK Pathway: PTP1B can promote cell proliferation by positively regulating the Ras-MAPK pathway. One established mechanism involves the dephosphorylation of p62Dok, which in turn inhibits p120RasGAP, leading to higher levels of active Ras-GTP.[1][4][6]

-

Src Kinase Activation: PTP1B can activate the Src proto-oncogene by dephosphorylating an inhibitory tyrosine residue (Tyr529), thereby promoting cell migration and survival.[4][7]

-

Caption: Figure 1: PTP1B negatively regulates metabolic pathways and positively regulates oncogenic pathways.

Inhibitory Kinetics and Selectivity of this compound

This compound is a potent inhibitor of PTP1B with an IC50 value in the nanomolar range.[8][9][10][11] Its efficacy is coupled with high selectivity against other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[8][11]

Data Presentation: Potency and Selectivity Profile

The following table summarizes the inhibitory potency (IC50) of this compound against PTP1B and other relevant phosphatases.

| Enzyme Target | IC50 (nM) | Selectivity vs. PTP1B | Reference |

| PTP1B | 50 | - | [8][9][10][11] |

| TCPTP | 760 | >15-fold | [8][9] |

| SHP-1 | 2450 | >49-fold | [9] |

| SHP-2 | 2160 | >43-fold | [8][9] |

| LAR | 12610 | >252-fold | [8][9] |

Mechanism of Inhibition

This compound functions by engaging the enzyme's active site. Structural and binding studies indicate that it extends deep into the active site pocket, where it establishes multiple hydrogen bonds and hydrophobic interactions with key residues.[8] It is characterized as an "ABC type inhibitor," signifying that its binding is not restricted to the catalytic "A" site (the primary phosphotyrosine-binding pocket). It also interacts with adjacent "B" and "C" sites, which are secondary aryl-phosphate binding sites.[8][12] This extended binding footprint is a key strategy for achieving high affinity and selectivity for PTP1B over other phosphatases.[12]

Cellular Activity and Downstream Effects

The potent enzymatic inhibition by this compound translates to significant activity in cellular models. By blocking PTP1B's function, the inhibitor enhances insulin signaling, leading to measurable physiological responses.

-

Enhanced Insulin Receptor Phosphorylation: In cellular assays, this compound treatment leads to a notable increase in the phosphorylation of the insulin receptor β-subunit (IRβ) upon insulin stimulation.[8][10][13]

-

Increased Glucose Uptake: Correspondingly, this compound significantly augments insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner.[8][9]

Data Presentation: Effect on Insulin-Stimulated Glucose Uptake

The table below quantifies the enhancement of glucose uptake in L6 myotubes treated with this compound.

| This compound Concentration (µM) | Increase in Glucose Uptake (%) | Reference |

| 5 | 16.0 | [8] |

| 10 | 19.0 | [8] |

| 20 | 38.1 | [8] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the inhibitory kinetics of this compound.

Protocol 1: PTP1B Enzyme Inhibition Assay

This protocol describes the determination of the IC50 value of an inhibitor against recombinant PTP1B using a colorimetric or fluorescent substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (or Tris-HCl), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.

-

Substrate: p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Inhibitor: this compound dissolved in DMSO.

-

96-well microplate.

-

Microplate reader (spectrophotometer for pNPP, fluorometer for DiFMUP).

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer. Prepare working solutions of PTP1B enzyme and substrate in assay buffer.

-